molecular formula C20H21ClN2O2 B3985992 ethyl 2-methyl-4-[(3-methylphenyl)amino]-6-quinolinecarboxylate hydrochloride

ethyl 2-methyl-4-[(3-methylphenyl)amino]-6-quinolinecarboxylate hydrochloride

Cat. No. B3985992
M. Wt: 356.8 g/mol
InChI Key: CPOUVCKMCTYEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-4-[(3-methylphenyl)amino]-6-quinolinecarboxylate hydrochloride is a chemical compound that belongs to the quinoline family. It is a yellow crystalline solid that is soluble in water and ethanol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, especially in the area of medicinal chemistry.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-[(3-methylphenyl)amino]-6-quinolinecarboxylate hydrochloride is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. In malaria and tuberculosis, this compound is thought to target specific enzymes and proteins that are essential for the survival of the pathogens.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and tubulin, which are involved in DNA replication and cell division. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-methyl-4-[(3-methylphenyl)amino]-6-quinolinecarboxylate hydrochloride in lab experiments is its high potency against cancer cells and pathogens. Additionally, this compound is relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on ethyl 2-methyl-4-[(3-methylphenyl)amino]-6-quinolinecarboxylate hydrochloride. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as agriculture and environmental science. Finally, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds with fewer side effects.

Scientific Research Applications

Ethyl 2-methyl-4-[(3-methylphenyl)amino]-6-quinolinecarboxylate hydrochloride has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown promising results in the treatment of malaria and tuberculosis.

properties

IUPAC Name

ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2.ClH/c1-4-24-20(23)15-8-9-18-17(12-15)19(11-14(3)21-18)22-16-7-5-6-13(2)10-16;/h5-12H,4H2,1-3H3,(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOUVCKMCTYEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=CC(=C3)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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